molecular formula C18H20N2O3S B2439516 Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate CAS No. 332051-22-6

Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

Cat. No.: B2439516
CAS No.: 332051-22-6
M. Wt: 344.43
InChI Key: XHTWWDXDQVSRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate” is a chemical compound. Its IUPAC name is 2- (3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyridinyl)malononitrile compound with 4-methylmorpholine (1:1). It has a molecular weight of 363.42 .

Scientific Research Applications

Chemical Synthesis and Reactions

Research into compounds with structures similar to Butyl 2-((3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate has been focused on their synthesis and potential reactions. For example, the synthesis of 3-thienylmalonic acid, a pharmaceutical intermediate, involves the preparation of methyl 2-cyano-2-(3-thienyl)acetate through specific reaction conditions, showcasing the importance of cyanoacetate derivatives in pharmaceutical chemistry (Raynolds, 1984). Similarly, research on the photo-oxidation of 2-phenyl butane as a model compound for polystyrene indicates the relevance of such structures in understanding polymer degradation processes (Lucki & Rånby, 1979).

Catalytic and Enzymatic Applications

Studies on the catalytic and enzymatic applications of related compounds, such as the use of acetic acid bacteria for the enantioselective biotransformation of primary alcohols and diols, highlight the potential for using similarly structured compounds in biocatalysis and organic synthesis (Romano et al., 2002). This research demonstrates the versatility of cyanoacetate and similar derivatives in facilitating chemical transformations with high specificity and efficiency.

Antimicrobial Activity

The synthesis and exploration of thiazoles and their derivatives, including reactions involving cyanoacetate derivatives, have been investigated for their antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents and understanding the chemical basis of their activity (Wardkhan et al., 2008).

Properties

IUPAC Name

butyl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-3-9-23-17(22)12-24-18-15(11-19)14(10-16(21)20-18)13-7-5-4-6-8-13/h4-8,14H,2-3,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTWWDXDQVSRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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